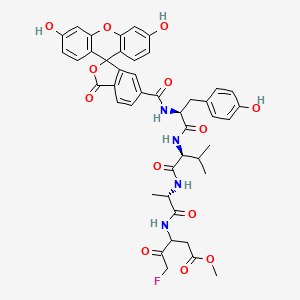

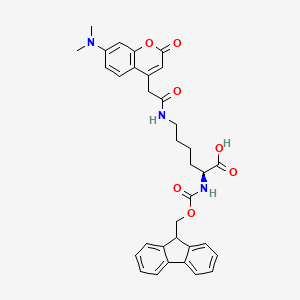

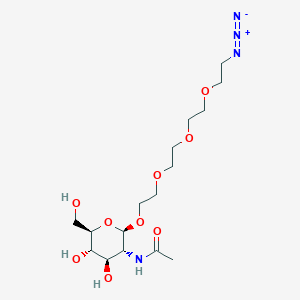

(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

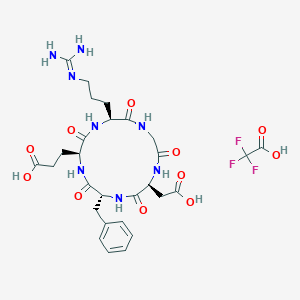

This compound is a type of polyethylene glycol (PEG) derivative . It contains an azide group, which is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2- [2- (2-azidoethoxy) ethoxy] ethylamine with other reagents . For example, 200 mg PGA copolymer was added to a round neck flask and suspended in 10mL of water. Then, 128.7mg DMTMM was obtained, chloride was added and dissolved in 5mL of water. Finally, 2- ethylamine was added for 10 minutes .Molecular Structure Analysis

The molecular formula of the compound is C6H14N4O2 . The average mass is 174.201 Da and the monoisotopic mass is 174.111679 Da .Chemical Reactions Analysis

The azide group in the compound is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in bioconjugation, material science, and drug discovery.Physical And Chemical Properties Analysis

The compound is a type of polyethylene glycol (PEG) derivative . It contains an azide group, which is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .科学的研究の応用

Synthetic Routes and Derivative Preparation

- A study by Kantoci, Keglević, and Derome (1987) details a synthetic route for the preparation of a derivative closely related to the specified compound, highlighting its utility in the synthesis of complex carbohydrates, particularly in the context of peptidoglycan derivatives (Kantoci, Keglević, & Derome, 1987).

- Jeanloz, Walker, and Sinaỹ (1968) conducted research on synthesizing various glycosides, including those related to the specified compound, demonstrating its significance in the development of carbohydrate-based molecules (Jeanloz, Walker, & Sinaỹ, 1968).

Polysaccharide Synthesis and Applications

- Research by Amvam-Zollo and Sinaÿ (1986) on the synthesis of beta-glycosides of 2-acetamido-2-deoxy-D-glucopyranose, closely related to the specified compound, reveals its importance in the synthesis of polysaccharides with potential applications in biomedical research (Amvam-Zollo & Sinaÿ, 1986).

Advanced Glycoside Synthesis

- Ellervik and Magnusson (1993) explored transformations into 1-O-acyl sugars, which involve derivatives related to the specified compound, underscoring its role in advanced glycoside synthesis processes (Ellervik & Magnusson, 1993).

Adjuvant Activity in Bacterial Peptidoglycan Derivatives

- A study by Merser, Sinaỹ, and Adam (1975) on the total synthesis and adjuvant activity of bacterial peptidoglycan derivatives, closely linked to the compound , shows its potential in immunological applications (Merser, Sinaỹ, & Adam, 1975).

N-Acetylneuraminic Acid Glycoside Synthesis

- Hasegawa, Ogawa, Kojima, and Kiso (1992) investigated the alpha-selective glycoside synthesis of N-Acetylneuraminic Acid with derivatives similar to the specified compound, indicating its role in the synthesis of biologically relevant glycosides (Hasegawa et al., 1992).

Development of Glycosylated Pharmaceuticals

- Research by Cai, Ling, and Bundle (2009) into the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose, related to the specified compound, highlights its importance in the development of glycosylated pharmaceuticals (Cai, Ling, & Bundle, 2009).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) . SERCA is a known target for the development of novel therapeutics for rheumatoid arthritis .

Mode of Action

The compound interacts with its target, SERCA, by binding to it. Computational investigations have been conducted to forecast this binding mode .

Biochemical Pathways

The compound affects the biochemical pathways involving SERCA. SERCA plays a crucial role in intracellular calcium ion homeostasis, and its dysfunction has been implicated in various diseases, including rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic properties of the compound have been predicted as part of its drug-likeness assessment .

Result of Action

Given its target, it can be inferred that the compound may influence intracellular calcium ion homeostasis, potentially offering therapeutic benefits for conditions like rheumatoid arthritis .

Action Environment

It’s worth noting that the compound is connected to a peg azide moiety through an amide linkage , which could potentially enhance its stability and solubility.

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQAFMMYPUXSPI-OXGONZEZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。